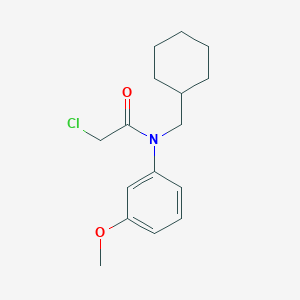
N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide” is a complex organic compound. It contains a tetrahydrofuran ring, which is a common motif in many natural products and biologically active molecules . It also has a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The compound also features a carboxamide group and a methoxyphenethyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrofuran and diazepane rings, and the attachment of the carboxamide and methoxyphenethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group could potentially participate in condensation or hydrolysis reactions, while the tetrahydrofuran ring could undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic methoxyphenethyl group could contribute to its UV-visible absorption properties .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Heterocyclic Derivative Syntheses : A study by Bacchi et al. (2005) describes the catalytic reactions under oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, and oxazoline derivatives among others. This process involves 4-yn-1-ones and various substituents, indicating a broader application in synthesizing complex heterocyclic compounds, which may relate to the synthesis or modification of compounds like N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide (Bacchi et al., 2005).
Novel One-Pot Syntheses : Shaabani et al. (2008) reported a novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. This methodology utilizes simple and readily available inputs, including 2,3-diaminomaleonitrile and a catalytic amount of p-toluenesulfonic acid, showcasing an efficient route to synthesize compounds with diazepane cores, potentially applicable to N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide (Shaabani et al., 2008).
Chemical Reactivity and Ring Transformations : Fesenko and Shutalev (2014) developed a novel synthesis pathway for 2,3-dihydro-1H-1,3-diazepin-2-ones, starting from 4-methoxy-2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones. This research highlights the thermal elimination processes and rearrangements into pyrrole derivatives, suggesting potential for structural modification and functionalization of diazepine-based compounds (Fesenko & Shutalev, 2014).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-18-5-3-16(4-6-18)7-9-20-19(23)22-11-2-10-21(12-13-22)17-8-14-25-15-17/h3-6,17H,2,7-15H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPUOULPXYWJOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

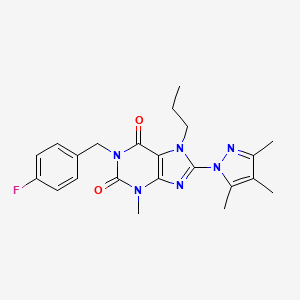
![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)

![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)
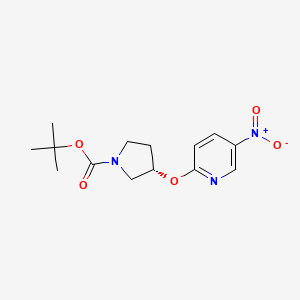
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)
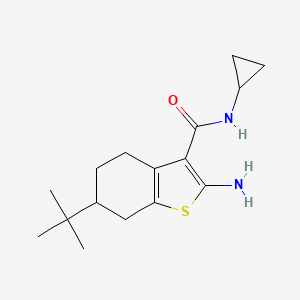
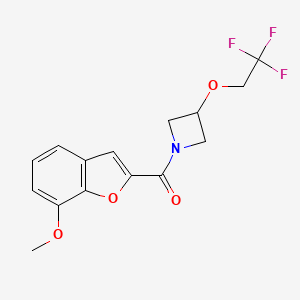
![3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride](/img/structure/B2408354.png)
![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)
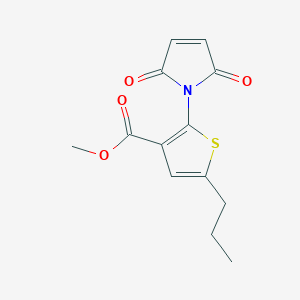
![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2408362.png)
